molecular formula C16H18N2 B11869391 N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine

Cat. No.: B11869391
M. Wt: 238.33 g/mol
InChI Key: GMSNINNUXGGOTN-UHFFFAOYSA-N
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Description

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C16H19N2 It is known for its unique structure, which combines a pyridine ring with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine typically involves the reaction of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tetrahydronaphthalene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles used.

Scientific Research Applications

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine include:

  • N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • 1-Naphthalenol, 1,2,3,4-tetrahydro-

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine

InChI

InChI=1S/C16H18N2/c1-18(14-8-5-11-17-12-14)16-10-4-7-13-6-2-3-9-15(13)16/h2-3,5-6,8-9,11-12,16H,4,7,10H2,1H3

InChI Key

GMSNINNUXGGOTN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

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